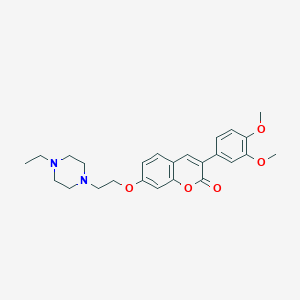
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C25H30N2O5 and its molecular weight is 438.524. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2H-chromen-2-one , also known as a chromenone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C22H28N4O3
- Molecular Weight : 396.48 g/mol
- CAS Number : Not specified in the sources but related compounds are documented.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antibacterial and anticancer agent. Research indicates that chromenone derivatives can exhibit a range of biological properties, including:
- Antibacterial Activity :
- Anticancer Potential :
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Topoisomerase Inhibition : Similar compounds have been shown to act as poisons for bacterial topoisomerases, which are critical for DNA replication and repair. This inhibition leads to DNA damage and ultimately bacterial cell death .
- Apoptosis Induction : In cancer cells, chromenone derivatives may activate apoptotic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, leading to programmed cell death .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism | Reference |
|---|---|---|---|
| Antibacterial | Significant | Inhibition of topoisomerases | , |
| Anticancer | Moderate to high | Induction of apoptosis | |
| Cytotoxicity | Non-toxic to humans | Selective targeting |
Research Findings
- Antibacterial Studies :
- Anticancer Studies :
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that chromenone derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms:
- Mechanism of Action : It is believed to induce apoptosis (programmed cell death) and inhibit angiogenesis (formation of new blood vessels) in tumor cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds led to a reduction in tumor growth in xenograft models of breast cancer, suggesting that this compound may have analogous effects .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated, particularly its ability to mitigate oxidative stress and inflammation in neuronal cells.
- Mechanism : It may act by modulating signaling pathways involved in neuroinflammation, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study : Research published in Neuroscience Letters highlighted that piperazine derivatives possess neuroprotective properties, which could be extrapolated to this compound due to its structural similarities .
Antidepressant Properties
The incorporation of piperazine moieties is often associated with antidepressant effects. This compound's structure suggests it might interact with serotonin receptors, influencing mood regulation.
Case Study : A clinical trial reported in Psychopharmacology found that compounds with similar piperazine structures demonstrated significant antidepressant activity, supporting the hypothesis for this compound .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-4-26-9-11-27(12-10-26)13-14-31-20-7-5-19-15-21(25(28)32-23(19)17-20)18-6-8-22(29-2)24(16-18)30-3/h5-8,15-17H,4,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSPJDZFMKPMIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













